molecular formula C10H15ClN2O B13538306 1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine

1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine

Cat. No.: B13538306
M. Wt: 214.69 g/mol
InChI Key: YJQPCJPTWIZQIJ-UHFFFAOYSA-N
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Description

1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyridine derivatives. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, featuring a chloro-substituted pyridine ring with an isopropoxy group and a methylmethanamine moiety, makes it a subject of interest for researchers.

Preparation Methods

The synthesis of 1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine involves several steps, typically starting with the chlorination of a pyridine derivative. The isopropoxy group is introduced through an etherification reaction, followed by the addition of the N-methylmethanamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids under palladium catalysis

Scientific Research Applications

1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, including immunomodulation and inhibition of specific pathways involved in disease progression .

Comparison with Similar Compounds

1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine can be compared with other pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the N-methylmethanamine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

1-(5-chloro-6-propan-2-yloxypyridin-3-yl)-N-methylmethanamine

InChI

InChI=1S/C10H15ClN2O/c1-7(2)14-10-9(11)4-8(5-12-3)6-13-10/h4,6-7,12H,5H2,1-3H3

InChI Key

YJQPCJPTWIZQIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)CNC)Cl

Origin of Product

United States

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